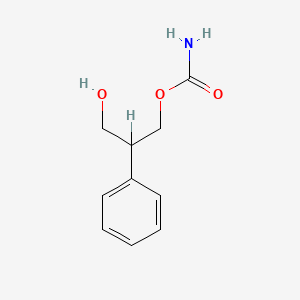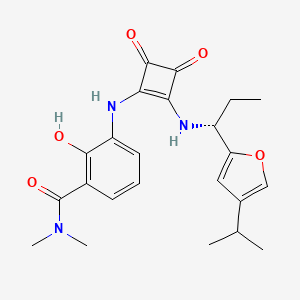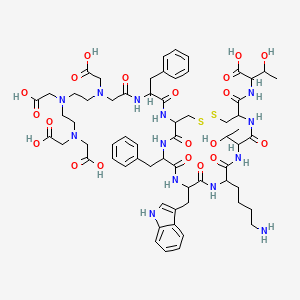
SJ572403
Overview
Description
Mechanism of Action
Target of Action
SJ572403, also known as SJ403 or 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is primarily an inhibitor of the protein p27Kip1 . This protein, also known as p27 or CDKN1B, is a member of the universal cyclin-dependent kinase inhibitor family . It plays crucial roles in many cellular processes, including cell division, apoptosis, and cell differentiation .
Mode of Action
This compound has high specificity for specific regions within the D2 subdomain of p27-KID . It shows specific interactions with these regions, with a Kd value of 2.2 mM . The compound modulates p27’s Cdk regulatory function . At concentrations ranging from 10 μM to 3 mM, this compound displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclin-dependent kinase pathway . By inhibiting p27, this compound alters the regulation of this pathway. Specifically, it displaces p27-D2 from Cdk2/cyclin A, which leads to the partial restoration of Cdk2 kinase activity . This alteration can affect various downstream effects, including cell division, apoptosis, and cell differentiation .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the modulation of p27’s Cdk regulatory function . By displacing p27-D2 from Cdk2/cyclin A, this compound can substantially inhibit Cdk2/cyclin A activity in the absence of p27-D2 . This inhibition can lead to changes in cell division, apoptosis, and cell differentiation .
Biochemical Analysis
Biochemical Properties
SJ572403 shows specific interactions with specific regions within the D2 subdomain of p27-KID . It modulates p27’s Cdk regulatory . This compound displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity .
Cellular Effects
This compound has been shown to significantly alter the testosterone in both globe serum and culture medium . It also regulates the expression of steroidogenesis-related genes . Furthermore, luteinizing hormone (LH) significantly increases p27 mRNA levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific regions within the D2 subdomain of p27-KID with a Kd value of 2.2 mM . It displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SJ403 involves multiple steps, including the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of SJ403 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
SJ403 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SJ403 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of SJ403 .
Scientific Research Applications
SJ403 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions and functions of intrinsically disordered proteins.
Biology: Helps in understanding the role of p27 Kip1 in cell cycle regulation and its implications in diseases.
Medicine: Potential therapeutic applications in diseases associated with dysregulated p27 Kip1 activity.
Industry: Used in the development of new drugs targeting intrinsically disordered proteins.
Properties
IUPAC Name |
6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJLETUKWLALKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)

